Beta-Amyloid (17-40) is a peptide fragment derived from the amyloid precursor protein and is part of the larger family of amyloid beta peptides associated with Alzheimer's disease. This specific fragment, consisting of 24 amino acids, is significant in research due to its role in the aggregation processes that lead to amyloid plaque formation in the brains of individuals with Alzheimer's disease. The study of Beta-Amyloid (17-40) provides insights into the mechanisms of neurodegeneration and potential therapeutic targets.
Beta-Amyloid (17-40) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. It is primarily found in the human brain, particularly in regions affected by Alzheimer’s pathology. The peptide can also be produced synthetically for research purposes, allowing for controlled studies on its properties and effects.
Beta-Amyloid (17-40) belongs to the class of peptides known as amyloid beta peptides. These peptides are classified based on their amino acid length, with common variants being Beta-Amyloid (1-40) and Beta-Amyloid (1-42). The classification is crucial for understanding their biochemical properties and biological activities.
The synthesis of Beta-Amyloid (17-40) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for stepwise assembly of the peptide chain while protecting reactive amino groups.
Beta-Amyloid (17-40) has a specific sequence that influences its secondary structure, often adopting an alpha-helical or beta-sheet conformation depending on environmental conditions. The structural characteristics play a critical role in its aggregation properties.
The molecular weight of Beta-Amyloid (17-40) is approximately 2393 Da, with an empirical formula of C_99H_145N_27O_28S. Its sequence is crucial for understanding its interactions with other molecules and its propensity to form fibrils.
Beta-Amyloid (17-40) participates in various chemical reactions that lead to its aggregation into oligomers and fibrils, which are pathological hallmarks of Alzheimer’s disease. The peptide can undergo oxidation and other modifications that affect its stability and aggregation behavior.
Studies have shown that modifications such as phosphorylation or glycosylation can alter the aggregation kinetics of Beta-Amyloid (17-40), influencing its toxicity and interaction with neuronal cells .
The mechanism by which Beta-Amyloid (17-40) contributes to neurodegeneration involves its aggregation into insoluble fibrils that disrupt cellular function. These aggregates can induce oxidative stress, inflammation, and apoptosis in neurons.
Research indicates that even low concentrations of aggregated Beta-Amyloid can lead to synaptic dysfunction and cognitive decline, making it a key target for therapeutic intervention .
Beta-Amyloid (17-40) is typically a white to off-white powder when synthesized. It is soluble in aqueous solutions at physiological pH but may aggregate under certain conditions, such as high concentration or low pH.
The peptide exhibits amphiphilic characteristics due to its hydrophobic residues, which contribute to its ability to form aggregates. Its stability can be influenced by factors such as temperature, pH, and ionic strength .
Beta-Amyloid (17-40) is primarily used in research related to Alzheimer's disease. Its applications include:
The continued study of Beta-Amyloid (17-40) remains vital for advancing our understanding of Alzheimer's disease pathology and developing effective treatments.
The non-amyloidogenic pathway prevents full-length amyloid-beta (Aβ) formation through sequential proteolysis. α-Secretase—primarily ADAM10, ADAM17, and ADAM9—cleaves APP within the Aβ domain (between residues 16 and 17), generating soluble APPα (sAPPα) and an 83-residue membrane-bound C-terminal fragment (C83) [4] [9]. This cleavage precludes intact Aβ formation by disrupting its N-terminal domain.
Subsequent γ-secretase cleavage of C83 releases the p3 peptide (Aβ17–40 or Aβ17–42) and the APP intracellular domain (AICD). Unlike full-length Aβ, p3 lacks the hydrophobic N-terminal domain (residues 1–16), which reduces its aggregation propensity. The p3 peptide is constitutively produced in neurons, with studies reporting a 2-fold higher basal secretion rate compared to Aβ in cultured neurons [2] [9]. Despite its designation as "non-amyloidogenic," p3 has been identified in diffuse plaques of Alzheimer’s disease (AD) and Down’s syndrome brains, suggesting potential pathological relevance under specific conditions [2].
The production balance between p3 and Aβ is dynamically regulated:
Table 1: Key Properties of p3 vs. Full-Length Aβ
Property | p3 (Aβ17–40/42) | Full-Length Aβ (1–40/42) |
---|---|---|
Production Pathway | Non-amyloidogenic (α + γ) | Amyloidogenic (β + γ) |
Basal Secretion Rate | ~2-fold higher than Aβ | Lower in physiological states |
Aggregation Propensity | Low (lacks hydrophobic N-term) | High (forms oligomers/fibrils) |
Plaque Presence | Diffuse plaques (AD, Down’s) | Dense-core neuritic plaques |
Tyrosine Residues | Absent | Present (limits UV detection) |
γ-Secretase, a multiprotein complex (presenilin, nicastrin, PEN-2, APH-1), catalyzes regulated intramembrane proteolysis of C83. Its cleavage imprecision generates heterogeneous p3 isoforms:
Subcellular trafficking dictates APP processing fate:
Table 2: Subcellular Compartments Governing APP Processing
Compartment | pH | Dominant Protease | Primary APP Fragment | Key Regulators |
---|---|---|---|---|
Plasma Membrane | Neutral | α-Secretase (ADAM10) | sAPPα, C83 | PKC, calcium signaling |
Early Endosomes | Acidic | BACE1 | sAPPβ, C99 | Rab5, clathrin, AP-2 |
Trans-Golgi | Neutral | α-Secretase | sAPPα, C83 | TGN-resident kinases |
Late Endosomes | Acidic | γ-Secretase | p3, Aβ | Rab7, ESCRT machinery |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8